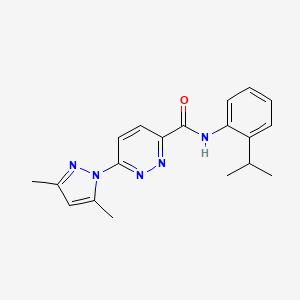

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide

説明

6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide is a pyridazine-based compound featuring a pyrazole moiety at the 6-position and an isopropylphenyl carboxamide group at the 3-position. The compound’s crystallographic properties, including hydrogen bonding patterns and molecular packing, are critical for understanding its stability and bioavailability. Tools like SHELX and ORTEP-3 have been instrumental in elucidating such structural details .

特性

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-N-(2-propan-2-ylphenyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-12(2)15-7-5-6-8-16(15)20-19(25)17-9-10-18(22-21-17)24-14(4)11-13(3)23-24/h5-12H,1-4H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBDLYJWZOVTHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of a suitable diketone with hydrazine derivatives under acidic or basic conditions.

Synthesis of the pyridazine core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with 1,4-diketones or α,β-unsaturated carbonyl compounds.

Coupling of the pyrazole and pyridazine rings: This step involves the formation of a bond between the pyrazole and pyridazine rings, often through a nucleophilic substitution reaction.

Introduction of the carboxamide group: The carboxamide group can be introduced via the reaction of the pyridazine derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyridazine rings, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can occur at the carboxamide group or other functional groups, resulting in the formation of reduced products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Potential use as a lead compound for drug development.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

Several pyridazine carboxamide derivatives have been reported in recent patents, highlighting structural modifications that influence physicochemical and pharmacological properties. Key examples include:

Table 1: Substituent Comparison of Pyridazine Carboxamide Derivatives

Key Observations:

Substituent Diversity: The target compound’s 3,5-dimethylpyrazole group contrasts with cyclopropanecarboxamido or halogenated aryl groups in analogues. These modifications impact steric bulk, polarity, and metabolic stability. For instance, deuterated methyl groups (as in ) may enhance metabolic resistance via the kinetic isotope effect.

Hydrogen Bonding and Crystal Packing :

- The pyrazole and carboxamide groups in the target compound facilitate hydrogen bonding, critical for crystal lattice stability . Similar derivatives with methoxy or hydroxy groups (e.g., ) exhibit distinct hydrogen-bonding networks, influencing solubility and polymorph formation.

In contrast, triazole-containing analogues () could improve selectivity for kinases or proteases.

Methodological Considerations in Structural Analysis

The use of crystallographic software (e.g., SHELXL for refinement, WinGX for data integration) has been pivotal in resolving the complex structures of these compounds . For example:

- SHELX : Enabled precise determination of bond lengths and angles, particularly for the pyridazine core and substituent conformations .

- ORTEP-3 : Provided graphical visualization of molecular geometry, aiding in the identification of steric clashes or favorable intermolecular interactions .

Structure validation protocols (e.g., PLATON, as referenced in ) ensure accuracy in reported crystallographic data, which is critical for comparative studies.

生物活性

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 386.49 g/mol. The structure includes a pyridazine ring substituted with a pyrazole moiety and an isopropylphenyl group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. The specific compound under review has shown promising results in several studies.

Anticancer Activity

A study evaluated the cytotoxic effects of various pyrazole derivatives against multiple cancer cell lines. The compound demonstrated significant cytotoxicity against glioma cells, with an IC50 value indicating effectiveness comparable to established chemotherapeutic agents . In vitro assays revealed that it induces apoptosis in cancer cells, leading to cell cycle arrest and subsequent cell death .

Anti-inflammatory Effects

The compound has also been assessed for its anti-inflammatory properties. It exhibited inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. This suggests potential use in treating inflammatory diseases . The mechanism appears to involve modulation of signaling pathways associated with inflammation.

Antimicrobial Activity

In vitro studies have shown that pyrazole derivatives possess moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were recorded at levels indicating potential use as antimicrobial agents .

The biological effects of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory processes, potentially reducing the production of inflammatory mediators.

- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at specific phases, thereby preventing proliferation.

- Apoptosis Induction : The compound activates apoptotic pathways leading to programmed cell death in tumor cells.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Study on Glioma Treatment : A specific derivative was tested on glioma cell lines and showed a significant reduction in cell viability compared to controls .

- Inflammatory Disease Models : In animal models of arthritis, treatment with the compound resulted in reduced swelling and pain, indicating its potential as an anti-inflammatory agent .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example:

- Step 1 : Coupling of pyridazine-3-carboxylic acid derivatives with chlorinated intermediates (e.g., 2-isopropylphenylamine) under reflux conditions in solvents like xylene or dimethylformamide (DMF) .

- Step 2 : Introduction of the 3,5-dimethylpyrazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the pure compound .

Q. How is the structural characterization of this compound validated?

- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:

- NMR Spectroscopy : - and -NMR confirm the integration of the pyridazine, pyrazole, and isopropylphenyl groups .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peaks) .

- X-ray Crystallography : Resolves bond angles and dihedral angles in the pyridazine-pyrazole core, critical for understanding conformational stability .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme Inhibition : Test against kinases or phosphodiesterases (e.g., PDE10) using fluorometric or colorimetric substrates .

- Cytotoxicity Screening : Use cancer cell lines (e.g., NCI-H460) via MTT assays to evaluate antiproliferative activity .

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How to design experiments to optimize the synthetic yield and purity of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .

- In-situ Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and minimize side products .

- Solvent Screening : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents to enhance regioselectivity in pyrazole coupling .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC values across multiple assays to rule out false positives/negatives .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected molecular targets (e.g., PDE10) .

- Metabolic Stability Testing : Assess liver microsome stability to determine if rapid degradation explains inconsistent in vivo vs. in vitro results .

Q. What computational methods are effective in predicting the compound’s molecular targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDEs, kinases) .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. chloro groups) with activity trends from analogous compounds .

- MD Simulations : Simulate ligand-protein binding stability over 100+ ns to identify key hydrogen-bonding interactions .

Q. How does the bioactivity of this compound compare to its structural analogs?

- Methodological Answer :

- SAR Studies : Replace the 2-isopropylphenyl group with halogenated (e.g., 2-chlorobenzyl) or electron-withdrawing substituents to assess activity shifts .

- Free-Wilson Analysis : Quantify contributions of pyrazole methylation or pyridazine substitution to overall potency .

- Cross-Species Testing : Compare inhibition profiles in human vs. murine enzyme isoforms to identify species-specific effects .

Q. What strategies improve the compound’s solubility and formulation stability?

- Methodological Answer :

- Salt Formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .

- Co-solvent Systems : Use PEG-400 or cyclodextrin complexes for in vivo administration .

- Lyophilization : Assess stability of lyophilized powders under accelerated storage conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。